![molecular formula C30H25N3O5 B2432715 2-(1,3-benzodioxol-5-yl)-N-[(4-methoxyphenyl)methyl]-1-oxo-3-pyridin-3-yl-3,4-dihydroisoquinoline-4-carboxamide CAS No. 1024146-71-1](/img/structure/B2432715.png)

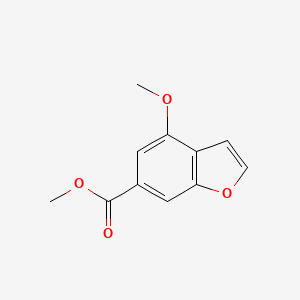

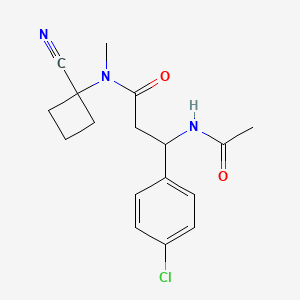

2-(1,3-benzodioxol-5-yl)-N-[(4-methoxyphenyl)methyl]-1-oxo-3-pyridin-3-yl-3,4-dihydroisoquinoline-4-carboxamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

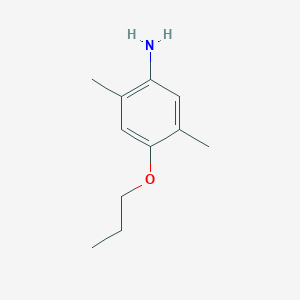

The compound contains several functional groups and structural motifs that are common in organic chemistry and medicinal chemistry . These include a benzodioxole group, a methoxyphenyl group, a pyridinyl group, and an isoquinoline group. These groups can contribute to the compound’s physical and chemical properties, and potentially its biological activity.

Molecular Structure Analysis

The molecular structure of this compound would be complex due to the presence of multiple aromatic rings and heterocycles . The benzodioxole, methoxyphenyl, pyridinyl, and isoquinoline groups would all contribute to the compound’s three-dimensional structure and potentially its reactivity and interactions with biological targets.Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure . The presence of multiple aromatic rings and heterocycles could potentially make the compound relatively non-polar and lipophilic, which could influence its solubility, stability, and permeability.Aplicaciones Científicas De Investigación

Antitubercular Activity

The compound, as part of the isoquinoline derivatives, has been studied for its antitubercular activity. The modification of isoniazid (INH) structure with isoquinoline derivatives showed significant activity against Mycobacterium tuberculosis and non-tuberculous mycobacteria, offering a potential pathway for the design of new anti-TB compounds (Asif, 2014).

Central Nervous System (CNS) Drug Synthesis

Isoquinoline derivatives are highlighted as functional chemical groups potentially serving as lead molecules for the synthesis of compounds with CNS activity. The presence of isoquinoline as a core structure in various compounds demonstrates its importance in the development of novel drugs for treating CNS disorders (Saganuwan, 2017).

Isoquinoline Derivatives in Modern Therapeutics

Isoquinoline derivatives like the subject compound are identified for their broad biological potential including anti-fungal, anti-Parkinsonism, anti-tubercular, anti-tumor, and anti-glaucoma activities. This wide range of biological activities demonstrates the versatility and importance of these compounds in modern therapeutics (Danao et al., 2021).

Cytochrome P450 Inhibitors

Isoquinoline derivatives have been studied for their role in inhibiting cytochrome P450 isoforms in human liver microsomes. This is crucial for understanding drug-drug interactions and optimizing drug therapy, as P450 enzymes metabolize a large number of drugs (Khojasteh et al., 2011).

Mecanismo De Acción

The mechanism of action of this compound would depend on its intended biological target . The presence of multiple aromatic rings and heterocycles could potentially allow the compound to interact with a variety of biological targets through mechanisms such as pi stacking, hydrogen bonding, and dipole-dipole interactions.

Safety and Hazards

Direcciones Futuras

Propiedades

IUPAC Name |

2-(1,3-benzodioxol-5-yl)-N-[(4-methoxyphenyl)methyl]-1-oxo-3-pyridin-3-yl-3,4-dihydroisoquinoline-4-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H25N3O5/c1-36-22-11-8-19(9-12-22)16-32-29(34)27-23-6-2-3-7-24(23)30(35)33(28(27)20-5-4-14-31-17-20)21-10-13-25-26(15-21)38-18-37-25/h2-15,17,27-28H,16,18H2,1H3,(H,32,34) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CKWODUUTSPQGKR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)CNC(=O)C2C(N(C(=O)C3=CC=CC=C23)C4=CC5=C(C=C4)OCO5)C6=CN=CC=C6 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H25N3O5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

507.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[3'-acetyl-5,7-dimethyl-1-(2-methylpropyl)-2-oxo-1,2-dihydro-3'H-spiro[indole-3,2'-[1,3,4]thiadiazole]-5'-yl]acetamide](/img/structure/B2432635.png)

![2,3-dimethoxy-N-{1-[6-(trifluoromethyl)pyrimidin-4-yl]piperidin-4-yl}benzamide](/img/structure/B2432644.png)

![N-(4,6-dimethylbenzo[d]thiazol-2-yl)-N-(3-morpholinopropyl)furan-2-carboxamide hydrochloride](/img/structure/B2432645.png)

![N-(Cyclopropylmethyl)-1-[5-fluoro-6-(4-methoxyphenyl)pyrimidin-4-yl]-N-methylazetidin-3-amine](/img/structure/B2432646.png)

![8-ethoxy-5-(2-fluorobenzyl)-3-(4-fluorophenyl)-5H-pyrazolo[4,3-c]quinoline](/img/structure/B2432648.png)